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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the investigational individualized
MRNA-based cancer vaccine, RO7196472 (autogene cevumeran), and its combination with
other chemotherapy agents, primarily focusing on its application in pancreatic ductal
adenocarcinoma (PDAC). The information is synthesized from publicly available clinical trial
data.

Introduction to RO7196472 (Autogene Cevumeran)

RO7196472, also known as autogene cevumeran or BNT122, is a personalized cancer vaccine
that utilizes messenger RNA (mMRNA) technology. It is designed to stimulate a patient's immune
system to recognize and attack cancer cells. This is achieved by identifying up to 20 patient-
specific neoantigens, which are unique proteins that arise from tumor mutations. The mRNA
vaccine carries the genetic code for these neoantigens, and upon administration, it instructs the
patient's cells to produce these proteins, triggering a targeted T-cell response against the
cancer cells that present these neoantigens.[1][2][3]

Mechanism of Action:

The core of autogene cevumeran's mechanism is the induction of a potent and specific anti-
tumor T-cell response.
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Neoantigen ldentification: Tumor tissue from the patient is sequenced to identify unique
mutations. Bioinformatic algorithms then predict which of these mutations will produce
neoantigens that can be effectively presented by the patient's major histocompatibility
complex (MHC) molecules and recognized by T-cells.

MRNA Vaccine Formulation: mRNA sequences encoding up to 20 of the most promising
neoantigens are synthesized and encapsulated in lipid nanoparticles. This formulation
protects the mRNA and facilitates its uptake by antigen-presenting cells (APCs), such as
dendritic cells.

Antigen Presentation and T-Cell Activation: Once inside the APCs, the mRNA is translated
into the neoantigen proteins. These proteins are then processed and presented on the
surface of the APCs via MHC class | and class Il molecules. This presentation activates
neoantigen-specific CD8+ (cytotoxic) and CD4+ (helper) T-cells.

Tumor Cell Elimination: The activated T-cells then circulate throughout the body, recognize
the neoantigens on the surface of cancer cells, and initiate a cytotoxic attack, leading to
tumor cell death.

Combination Therapy Rationale

The combination of autogene cevumeran with other anticancer agents, such as checkpoint
inhibitors and cytotoxic chemotherapy, is based on the principle of creating a synergistic effect
to overcome the immunosuppressive tumor microenvironment and enhance tumor cell killing.

¢ Autogene Cevumeran and Atezolizumab (Anti-PD-L1): Atezolizumab is an immune
checkpoint inhibitor that blocks the interaction between PD-L1 on tumor cells and PD-1 on T-
cells.[2][3] This interaction typically serves as a "brake" on the immune response. By
blocking this pathway, atezolizumab removes the inhibition of T-cells, thereby enhancing the
anti-tumor activity of the neoantigen-specific T-cells induced by autogene cevumeran.

o Autogene Cevumeran and mFOLFIRINOX: mFOLFIRINOX is a combination chemotherapy
regimen consisting of oxaliplatin, irinotecan, leucovorin, and fluorouracil.[4] Chemotherapy
can induce immunogenic cell death in cancer cells, which leads to the release of tumor
antigens and damage-associated molecular patterns (DAMPS). This can further enhance the
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priming and activation of the immune system, creating a more favorable environment for the
T-cells stimulated by autogene cevumeran to function effectively.

Clinical Trial Data: Autogene Cevumeran in
Pancreatic Cancer

A key clinical study investigating the combination of autogene cevumeran is the Phase | trial
NCT04161755, which evaluated its use in patients with resected PDAC.[1]

Patient Characteristics and Study Design

The trial enrolled patients with surgically resected pancreatic ductal adenocarcinoma. The
treatment regimen involved a sequential administration of atezolizumab, followed by autogene
cevumeran, and then standard-of-care adjuvant chemotherapy with mFOLFIRINOX.[5]

Parameter Value

Number of Patients (Safety-Evaluable) 19

Number of Patients Receiving Autogene 16
Cevumeran

Number of Patients Receiving mFOLFIRINOX 15

Median Follow-up 18 months

Table 1: High-level overview of the NCT04161755 Phase | trial patient cohort.

Efficacy Data

The primary efficacy endpoint was the induction of a neoantigen-specific T-cell response, which
was observed in half of the patients who received the vaccine. Responders demonstrated a
significantly longer recurrence-free survival (RFS) compared to non-responders.[1][5]
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Outcome Responders (n=8) Non-Responders (n=8)

Median Recurrence-Free

, Not Reached 13.4 months
Survival (RFS)
Hazard Ratio (HR) for ] }K0.08 (95% CI, 0.01-0.4; P =
\multicolumn{2}Hc
Recurrence .003)}

Table 2: Recurrence-free survival in the NCT04161755 Phase | trial.[1]

Safety Data

The combination therapy was found to be generally well-tolerated. The majority of adverse
events (AEs) were grade 1 or 2. One patient experienced a grade 3 fever and hypertension
that was attributed to autogene cevumeran.[1]

Adverse Event (AE) Grade Atezolizumab Autogene Cevumeran
Grade 3 or Higher 0% 6.25% (1 of 16 patients)
Grade 1 or 2 All patients All patients

Table 3: High-level safety profile in the NCT04161755 Phase | trial.[1]

Experimental Protocols

The following protocols are based on the methodology described in the NCT04161755 clinical
trial for patients with resected PDAC.

Protocol for Combination Therapy Administration

This protocol outlines the sequential administration of atezolizumab, autogene cevumeran, and
MFOLFIRINOX post-surgery.

Timeline:

o Week 6 (Post-Surgery): Administer a single dose of atezolizumab.
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Week 9-16 (Post-Surgery): Administer 8 weekly priming doses of autogene cevumeran.

Week 17 (Post-Surgery): Administer the first booster dose of autogene cevumeran.

Week 21 (Post-Surgery): Initiate 12 cycles of mFOLFIRINOX chemotherapy.

Week 46 (Post-Surgery): Administer the second booster dose of autogene cevumeran.

Detailed Dosing and Administration:

o Atezolizumab:

o Dose: 1200 mg

o Administration: Intravenous (IV) infusion.

e Autogene Cevumeran (RO7196472):

o Dose: 25 ug per dose for the initial priming and first booster.

o Administration: Intravenous (IV) infusion.

o« MFOLFIRINOX (Modified FOLFIRINOX):

o This is a 14-day cycle repeated 12 times.

o Day 1:

» Oxaliplatin: 85 mg/mz2 IV infusion over 120 minutes.

» Leucovorin: 400 mg/m2 IV infusion over 120 minutes (administered concurrently with
oxaliplatin).

» [rinotecan: 150 mg/mz IV infusion over 90 minutes (administered after oxaliplatin and
leucovorin).

» Fluorouracil (5-FU): 400 mg/m2 IV bolus, followed by a 2400 mg/mz2 continuous IV
infusion over 46 hours.
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Protocol for Monitoring Immune Response

To assess the immunogenicity of autogene cevumeran, peripheral blood mononuclear cells
(PBMCs) should be collected at baseline and at multiple time points post-vaccination.

1. Interferon-gamma (IFNy) ELISpot Assay:

o Objective: To quantify neoantigen-specific T-cells based on their ability to secrete IFNy upon
antigen stimulation.

e Procedure:
o Isolate PBMCs from patient blood samples.

o Plate a defined number of PBMCs in an ELISpot plate pre-coated with an anti-IFNy
antibody.

o Stimulate the cells with pools of peptides corresponding to the neoantigens included in the
vaccine. Use a negative control (no peptide) and a positive control (phytohemagglutinin).

o Incubate for 18-24 hours.
o Wash the plates and add a biotinylated anti-IFNy detection antibody.
o Add streptavidin-alkaline phosphatase and a substrate to develop spots.

o Count the spots using an ELISpot reader. A positive response is defined as a statistically
significant increase in spot-forming units in the peptide-stimulated wells compared to the
negative control.

2. T-Cell Receptor (TCR) Sequencing:

o Objective: To identify and track the expansion of T-cell clones that are specific to the vaccine-
induced neoantigens.

e Procedure:

o Isolate PBMCs from patient blood samples.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Extract genomic DNA or RNA from the T-cell population.
o Perform high-throughput sequencing of the TCR beta chain CDR3 region.

o Use bioinformatic tools to identify and quantify the frequency of individual T-cell clones at

different time points.

o Asignificant increase in the frequency of specific TCR clones post-vaccination indicates a
vaccine-induced T-cell expansion.

Signaling Pathways and Experimental Workflows
Signaling Pathway of Autogene Cevumeran and
Atezolizumab
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Caption: Combined mechanism of autogene cevumeran and atezolizumab.
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Caption: Workflow for personalized mRNA vaccine development and evaluation.
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Caption: Synergistic interactions of the combination therapy components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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